molecular formula C8H6F2N2 B598532 5-(Difluoromethyl)-1H-indazole CAS No. 1204298-50-9

5-(Difluoromethyl)-1H-indazole

Cat. No.: B598532
CAS No.: 1204298-50-9
M. Wt: 168.147
InChI Key: HJUVKQYEKHEJJV-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1H-indazole is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group attached to the indazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1H-indazole typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the reaction of indazole with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl sulfonyl chloride in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1H-indazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1H-indazole
  • 5-(Chloromethyl)-1H-indazole
  • 5-(Bromomethyl)-1H-indazole

Comparison: 5-(Difluoromethyl)-1H-indazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(difluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUVKQYEKHEJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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